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2-Ethyl-3,5-dimethylpyrazine - 27043-05-6

2-Ethyl-3,5-dimethylpyrazine

Catalog Number: EVT-1175364
CAS Number: 27043-05-6
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-3,5-dimethylpyrazine is an organic compound belonging to the alkylpyrazine class. It is a heterocyclic aromatic compound characterized by its roasted, nutty, earthy, and potato chip-like aroma. [, , ] This compound is naturally found in various food sources, including roasted coffee, chocolate, nuts, and cooked potatoes. [, , , , , ] In scientific research, 2-ethyl-3,5-dimethylpyrazine is primarily studied for its potent aroma properties and its contribution to the flavor profile of various foods and beverages.

2-Ethyl-3,6-dimethylpyrazine

    Relevance: This compound is highly relevant to 2-ethyl-3,5-dimethylpyrazine due to their structural similarity, differing only in the position of a single methyl group. Despite this minor difference, research indicates that 2-ethyl-3,5-dimethylpyrazine has a significantly lower odor threshold than 2-ethyl-3,6-dimethylpyrazine, making it a more potent odorant. [] This highlights how subtle structural changes can influence the sensory properties of these compounds. Both compounds are often found together in foods like roasted peanuts, cocoa, and coffee. []

2-Acetyl-1-pyrroline

    Relevance: While structurally different from 2-ethyl-3,5-dimethylpyrazine, 2-acetyl-1-pyrroline is frequently mentioned alongside it in the context of roasted food aromas. Both compounds contribute to the desirable roasted notes in products like roasted green tea (Hojicha), bread crust, and potato snacks. [, , ] Their presence together often signifies the impact of thermal processing on flavor development.

Methional

    Relevance: Methional, along with 2-ethyl-3,5-dimethylpyrazine, is often found in cooked foods and contributes to the overall aroma profile. [, , ] In bulgogi, for example, methional provides cooked potato and soy sauce notes, while 2-ethyl-3,5-dimethylpyrazine adds nutty, coffee, and chocolate nuances. [] Their combined presence contributes to the complex aroma of cooked meat products.

Dimethyl trisulfide

    Relevance: Although structurally unrelated, dimethyl trisulfide frequently appears in similar food matrices as 2-ethyl-3,5-dimethylpyrazine. For instance, both compounds are key aroma contributors to Dong Ding Oolong tea, with dimethyl trisulfide lending savory notes and 2-ethyl-3,5-dimethylpyrazine providing roasted characteristics. [] Their co-occurrence in various fermented products and roasted foods [, ] indicates their significance in shaping the final aroma of these products.

2,3-Diethyl-5-methylpyrazine

    Relevance: This compound shares a close structural relationship with 2-ethyl-3,5-dimethylpyrazine, with an additional ethyl group. They frequently co-occur, contributing to the desirable roasted notes in foods like peanuts, hazelnuts, and cocoa. [, ] This co-occurrence highlights their shared formation pathways during the roasting process and their combined impact on the sensory perception of roasted products.

  • 2-Methylpyrazine [, ]
  • 2,5-Dimethylpyrazine [, , , ]
  • 2,6-Dimethylpyrazine [, , ]
  • 2-Ethylpyrazine []
  • 2-Ethyl-6-methylpyrazine [, ]
  • 2-Ethyl-5-methylpyrazine [, ]
  • 2,3,5-Trimethylpyrazine [, , , , ]
  • 2,6-Diethylpyrazine []
  • 3,5-Diethyl-2-methylpyrazine [, , ]
  • Tetramethylpyrazine [, ]
  • 2-Isobutyl-3-methylpyrazine []
Synthesis Analysis

The synthesis of 2-ethyl-3,5-dimethylpyrazine can be achieved through various methods:

  1. Chemoenzymatic Synthesis: One notable method involves the use of L-threonine as a precursor. The process starts with L-threonine being converted into aminoacetone and acetaldehyde through enzymatic reactions. These intermediates then undergo condensation to form the desired pyrazine compound. This method has shown yields of up to 20.2% under optimized conditions, emphasizing the importance of moderate temperatures during synthesis .
  2. Chemical Synthesis: Another method described involves a reaction between 2-chloro-3,5-dimethylpyrazine and ethylmagnesium bromide in N-methyl-2-pyrrolidone solvent. This reaction is conducted under nitrogen atmosphere at low temperatures (0 °C) to control the reaction kinetics, followed by quenching and purification steps that yield the target compound with a yield of approximately 32.7% .
  3. Alternative Synthetic Routes: Other synthetic approaches include using 2,5-dimethylpyrazine as a starting material reacted with propionic aldehyde in the presence of concentrated sulfuric acid and hydrogen peroxide, where precise control over reaction conditions such as temperature (50-60 °C) and molar ratios is crucial for optimizing yield and purity .
Molecular Structure Analysis

The molecular structure of 2-ethyl-3,5-dimethylpyrazine features a pyrazine ring with two methyl groups located at the 3 and 5 positions and an ethyl group at the 2 position. The structural formula can be represented as follows:

Structure C8H12N2\text{Structure }\text{C}_8\text{H}_{12}\text{N}_2

Key Structural Features:

  • Molecular Weight: 136.1943 g/mol
  • InChI Key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
  • CAS Registry Number: 13925-07-0

The compound exhibits a planar structure due to the conjugated system of the pyrazine ring, which contributes to its aromatic properties .

Chemical Reactions Analysis

2-Ethyl-3,5-dimethylpyrazine can participate in various chemical reactions typical of pyrazines:

  1. Condensation Reactions: As part of synthetic pathways, it can react with aldehydes or ketones to form larger molecular structures or derivatives.
  2. Electrophilic Substitution: The electron-rich nature of the pyrazine ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  3. Degradation Reactions: Under certain conditions, it may undergo degradation through oxidative processes, particularly in high-temperature environments or in the presence of strong oxidizing agents.
Mechanism of Action

The mechanism of action for 2-ethyl-3,5-dimethylpyrazine primarily relates to its role as an olfactory stimulus in insects. For instance, studies have demonstrated that this compound elicits significant electroantennogram responses in fire ants (Solenopsis invicta), indicating its effectiveness as an alarm pheromone. The response intensity increases with concentration, suggesting a dose-dependent relationship that triggers behavioral responses in these insects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-3,5-dimethylpyrazine include:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 155 °C
  • Density: Around 0.93 g/cm³
  • Solubility: Soluble in organic solvents such as ethanol and ether but insoluble in water.

These properties contribute to its utility in various applications within food science and perfumery .

Applications

The applications of 2-ethyl-3,5-dimethylpyrazine are diverse:

  1. Flavoring Agent: Widely used in food products for its nutty flavor profile.
  2. Fragrance Component: Incorporated into perfumes and scented products for its pleasant aroma.
  3. Research Applications: Utilized in studies involving insect behavior due to its role as an alarm pheromone.

Properties

CAS Number

27043-05-6

Product Name

2-Ethyl-3,5-dimethylpyrazine

IUPAC Name

2-ethyl-3,5-dimethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3

InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N=C1C)C

Solubility

soluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Synonyms

2-ethyl-3,5-dimethylpyrazine

Canonical SMILES

CCC1=NC=C(N=C1C)C

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